molecular formula C7H5BrN2O B1524583 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 1190322-52-1

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1524583
CAS No.: 1190322-52-1
M. Wt: 213.03 g/mol
InChI Key: RXZBSFDUWWUMOP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the binding of this compound to the active sites of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition is significant in the context of cancer research, as abnormal activation of FGFR signaling is associated with various types of tumors .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are mediated through its impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. This binding leads to the inhibition of receptor dimerization and autophosphorylation, which are essential steps in the activation of downstream signaling cascades . By preventing these processes, this compound effectively disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . It is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolism can affect the compound’s bioavailability and efficacy, making it essential to consider these pathways in the development of therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which can impact its therapeutic effects. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in clinical settings .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target receptors and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action . The activity and function of this compound are closely linked to its subcellular distribution, making it a critical factor in its biochemical and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the bromination of 1H-pyrrolo[2,3-b]pyridin-5-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the hydroxyl group can form hydrogen bonds, affecting the compound’s interaction with biological targets .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-3-10-7-5(6)1-4(11)2-9-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBSFDUWWUMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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